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Compound of Interest

Compound Name: 2-(Trifluoromethoxy)benzyl alcohol

Cat. No.: B068479

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Trifluoromethoxy)benzyl alcohol (CAS Number: 175278-07-6). Due to the limited availability
of published experimental spectra for this specific compound, this document presents available
data, predicted values based on its chemical structure, and comparative data from the closely
related compound, 2-(Trifluoromethyl)benzyl alcohol. This guide is intended to serve as a
valuable resource for researchers in organic synthesis, medicinal chemistry, and drug
development.

Chemical Structure and Properties

2-(Trifluoromethoxy)benzyl alcohol is an aromatic alcohol distinguished by the presence of a
trifluoromethoxy group (-OCFs) at the ortho position of the benzyl ring. This functional group
significantly influences the electronic properties and lipophilicity of the molecule, making it a
valuable building block in the synthesis of novel pharmaceutical and agrochemical agents.[1][2]

[3]
Molecular Formula: CsH7F302[1]

Molecular Weight: 192.14 g/mol [1]
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Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for 2-

(Trifluoromethoxy)benzyl alcohol. For comparative purposes, experimental data for 2-

(Trifluoromethyl)benzyl alcohol is also provided, with the key structural difference being the

substituent at the 2-position (-OCFs vs. -CF3).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Data

Chemical
Compound Solvent Shift (3) Multiplicity Integration Assignment
Ppm
2-
(Trifluorometh  CDCIs
) ~7.3-7.5 m 4H Ar-H
oxy)benzyl (Predicted)
alcohol
~4.7 S 2H -CH2-
~2.0-3.0 br s 1H -OH
2-
(Trifluorometh
CDClIs 7.63 d 1H Ar-H
yl)benzyl
alcohol
7.59 d 1H Ar-H
7.50 t 1H Ar-H
7.33 t 1H Ar-H
4.79 S 2H -CH2-
3.06 br s 1H -OH
Table 2: 13C NMR Data
© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b068479?utm_src=pdf-body
https://www.benchchem.com/product/b068479?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Compound Solvent

Chemical Shift (8) ppm

2-(Trifluoromethoxy)benzyl )
CDCIs (Predicted)
alcohol

~147 (g, 1JCF = 257 Hz)

~130-140

~120-130

~60-65

2-(Trifluoromethylbenzyl
( y y CDCls
alcohol

139.2, 132.1, 128.6, 127.3,
125.6 (q), 121.2, 61.1

Note: Predicted values for 2-(Trifluoromethoxy)benzyl alcohol are based on established

chemical shift ranges for similar functional groups.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data
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. Characteristic .
Compound Functional Group . Intensity
Absorption (cm~?)

2-
(Trifluoromethoxy)ben  O-H stretch ~3300-3600 Strong, broad
zyl alcohol
C-H stretch (aromatic)  ~3000-3100 Medium
C-H stretch (aliphatic) ~2850-3000 Medium
C=C stretch )
] ~1450-1600 Medium-Strong
(aromatic)
C-O stretch ~1050-1250 Strong
C-F stretch ~1100-1300 Strong
2-
(Trifluoromethyl)benzy  O-H stretch 3350 Strong, broad
| alcohol
C-H stretch (aromatic) 3070 Medium
C=C stretch )
] 1605, 1580, 1455 Medium-Strong
(aromatic)
C-O stretch 1030 Strong
C-F stretch 1315 Strong

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data
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Key Fragment lons

Compound lonization Mode [M]+ (m/z)
(m/z)
2-
(Trifluoromethoxy)ben  EIl (Predicted) 192 175, 163, 133, 107, 77
zyl alcohol
2-
(Trifluoromethyl)benzy  El 176 157, 107, 79, 77
| alcohol

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These protocols are based on standard laboratory practices for the analysis
of aromatic alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Materials:

2-(Trifluoromethoxy)benzyl alcohol

Deuterated chloroform (CDCIs)

NMR tubes (5 mm)

Pipettes

NMR spectrometer (e.g., 400 MHZz)
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-(Trifluoromethoxy)benzyl
alcohol in approximately 0.7 mL of CDCls in a clean, dry vial.

o Transfer: Transfer the solution to an NMR tube using a pipette.
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e Acquisition: Insert the NMR tube into the spectrometer.

e 1H NMR: Acquire the H NMR spectrum using standard acquisition parameters. Typically, a
90° pulse and a relaxation delay of 1-2 seconds are used.

e 13C NMR: Acquire the 3C NMR spectrum. A larger number of scans will be required
compared to the *H spectrum to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

2-(Trifluoromethoxy)benzyl alcohol

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Spatula

Kimwipes

Isopropanol
Procedure:
e Background Scan: Record a background spectrum of the clean ATR crystal.

o Sample Application: Place a small amount of 2-(Trifluoromethoxy)benzyl alcohol directly
onto the ATR crystal.

e Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm~1,

o Cleaning: Clean the ATR crystal thoroughly with isopropanol and a Kimwipe after analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Materials:

2-(Trifluoromethoxy)benzyl alcohol

Gas chromatograph-mass spectrometer (GC-MS)

Solvent (e.g., dichloromethane or ethyl acetate)

Vials and syringe

Procedure:

Sample Preparation: Prepare a dilute solution of 2-(Trifluoromethoxy)benzyl alcohol
(approximately 1 mg/mL) in a suitable volatile solvent.

e Injection: Inject a small volume (e.g., 1 pL) of the solution into the GC-MS.

o GC Separation: The sample is vaporized and separated on the GC column. A typical
temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher
temperature (e.g., 250 °C).

e MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer
and is ionized (typically by electron impact, El). The mass analyzer separates the resulting
ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-(Trifluoromethoxy)benzyl alcohol.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 2-(Trifluoromethoxy)benzyl
Alcohol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b068479#spectroscopic-data-nmr-ir-ms-for-2-
trifluoromethoxy-benzyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b068479#spectroscopic-data-nmr-ir-ms-for-2-trifluoromethoxy-benzyl-alcohol
https://www.benchchem.com/product/b068479#spectroscopic-data-nmr-ir-ms-for-2-trifluoromethoxy-benzyl-alcohol
https://www.benchchem.com/product/b068479#spectroscopic-data-nmr-ir-ms-for-2-trifluoromethoxy-benzyl-alcohol
https://www.benchchem.com/product/b068479#spectroscopic-data-nmr-ir-ms-for-2-trifluoromethoxy-benzyl-alcohol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b068479?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

